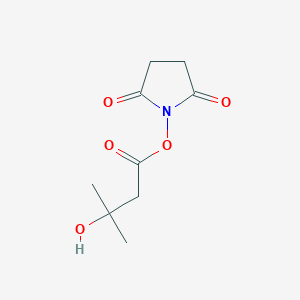

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Beschreibung

Eigenschaften

Molekularformel |

C9H13NO5 |

|---|---|

Molekulargewicht |

215.20 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C9H13NO5/c1-9(2,14)5-8(13)15-10-6(11)3-4-7(10)12/h14H,3-5H2,1-2H3 |

InChI-Schlüssel |

KKROQQZMPONHCN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC(=O)ON1C(=O)CCC1=O)O |

Herkunft des Produkts |

United States |

The Chemical and Mechanistic Blueprint of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate in Bioconjugation and Drug Development

Executive Summary

The compound 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (commonly referred to as HMB-NHS ester) represents a critical intersection between nutritional biochemistry and advanced bioconjugation. By activating the naturally occurring leucine metabolite, β-hydroxy β-methylbutyrate (HMB), with an N-hydroxysuccinimide (NHS) leaving group, researchers can covalently link this anabolic moiety to proteins, peptides, and polymer scaffolds. This technical guide explores the structural chemistry, biological mechanisms, and field-proven protocols for utilizing HMB-NHS ester in drug development, pharmacokinetic assays, and targeted prodrug design.

Physicochemical Profiling & Structural Architecture

The molecular architecture of HMB-NHS ester is designed for one specific purpose: the highly efficient, spontaneous acylation of primary aliphatic amines under physiological conditions. The molecule consists of two functional domains:

-

The Payload (3-hydroxy-3-methylbutyryl group): The biologically active moiety responsible for cellular signaling.

-

The Reactive Leaving Group (2,5-dioxopyrrolidin-1-yl): An electron-withdrawing NHS group that highly activates the adjacent carbonyl carbon, making it susceptible to nucleophilic attack.

Quantitative Chemical Properties

To ensure reproducibility in bioconjugation workflows, the foundational physicochemical properties of the compound are summarized below[1]:

| Property | Value |

| IUPAC Name | 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate |

| Common Name | HMB-NHS Ester |

| CAS Number | 1314864-92-0 |

| Molecular Formula | C9H13NO5 |

| Molecular Weight | 215.20 g/mol |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |

| Target Functional Group | Primary Aliphatic Amines (-NH2) |

| Optimal Reaction pH | 7.2 – 8.0 |

Mechanistic Biology of the Active Moiety (HMB)

Understanding the biological causality of HMB is essential for designing effective prodrugs and conjugates. HMB is a downstream metabolite of the branched-chain amino acid leucine[2]. In skeletal muscle and other tissues, HMB exerts a potent dual-action effect on protein turnover:

-

Anabolic Stimulation: HMB activates the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1). This leads to the downstream phosphorylation of p70S6K and 4E-BP1, which are critical rate-limiting steps in the initiation of mRNA translation and protein synthesis[3].

-

Catabolic Attenuation: HMB prevents muscle protein degradation by inhibiting the ubiquitin-proteasome proteolytic pathway. Specifically, it blocks the activation of protein kinase C (PKC) and the subsequent nuclear accumulation of nuclear factor κB (NF-κB) induced by proteolysis-inducing factor (PIF)[4].

Fig 1: HMB dual-action signaling pathway for muscle mass preservation.

Bioconjugation Chemistry: Kinetics and Causality

The conjugation of HMB-NHS ester to a target protein (e.g., Bovine Serum Albumin for hapten generation) relies on nucleophilic acyl substitution[5]. The unprotonated form of a primary amine (such as the ϵ -amine of lysine residues) attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.

The Causality of pH Selection: The reaction is strictly governed by the pH of the aqueous buffer. The pKa of a typical lysine ϵ -amine is ~10.5. At physiological pH (7.2–7.4), the vast majority of these amines are protonated ( −NH3+ ) and non-nucleophilic. However, a small equilibrium fraction remains unprotonated ( −NH2 ) and highly reactive.

-

If the pH is lowered below 7.0, the reaction stalls due to complete amine protonation.

-

If the pH is raised above 8.0, the competing reaction—base-catalyzed hydrolysis of the NHS ester by hydroxyl ions ( OH− )—rapidly destroys the reagent before it can conjugate to the protein. Therefore, a tightly controlled pH of 7.2 to 8.0 is the optimal thermodynamic window.

Fig 2: Step-by-step bioconjugation workflow of HMB-NHS ester to target proteins.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm the success of the chemical modifications.

Protocol A: Synthesis and Validation of HMB-BSA Conjugate

This protocol describes the generation of an HMB-protein conjugate, typically used as an immunogen to raise anti-HMB antibodies for pharmacokinetic ELISA assays.

Step 1: Buffer and Protein Preparation

-

Dissolve 10 mg of Bovine Serum Albumin (BSA) in 1 mL of 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

-

Causality Check: Do not use Tris or Glycine buffers. These contain primary amines that will competitively react with the NHS ester, quenching the reaction[5].

Step 2: Reagent Reconstitution

-

Equilibrate the HMB-NHS ester vial to room temperature in a desiccator to prevent moisture condensation.

-

Dissolve the ester in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Causality Check: NHS esters hydrolyze in water with a half-life of minutes to hours. Using anhydrous DMSO preserves the reactive group until the exact moment of mixing.

Step 3: Conjugation Reaction

-

Add the HMB-NHS ester solution dropwise to the BSA solution to achieve a 20-fold molar excess of ester to protein. Vortex gently during addition.

-

Incubate the mixture at room temperature for 2 hours.

Step 4: Purification (Desalting)

-

Process the reaction mixture through a size-exclusion chromatography column (e.g., Zeba Spin Desalting Column, 7K MWCO) pre-equilibrated with PBS.

-

Causality Check: Size exclusion is preferred over dialysis because it rapidly separates the high-molecular-weight conjugate from the low-molecular-weight NHS leaving group and unreacted ester, immediately halting the reaction and preventing non-specific protein degradation.

Step 5: System Validation (TNBSA Assay)

-

React an aliquot of the purified HMB-BSA conjugate and an unconjugated BSA control with 2,4,6-trinitrobenzene sulfonic acid (TNBSA). TNBSA reacts exclusively with free primary amines to form a chromophore absorbing at 335 nm.

-

By calculating the reduction in free amines in the HMB-BSA sample compared to the control, you can definitively quantify the exact number of HMB molecules successfully conjugated per BSA molecule.

Protocol B: NHS Ester Hydrolysis Kinetics Assay

To validate the handling time-window of HMB-NHS ester in your specific buffer system, perform this rapid UV-Vis assay.

-

Prepare a quartz cuvette with 1 mL of the target conjugation buffer (e.g., PBS, pH 7.4).

-

Blank the UV-Vis spectrophotometer at 260 nm.

-

Spike 10 μ L of HMB-NHS ester (in DMSO) into the cuvette, mix rapidly, and immediately begin recording absorbance at 260 nm every 30 seconds for 30 minutes.

-

Causality Check: The intact NHS ester does not absorb strongly at 260 nm, but the released N-hydroxysuccinimide byproduct does. The exponential increase in absorbance directly maps the hydrolysis rate, allowing you to calculate the precise half-life of the reagent in your specific buffer.

Strategic Applications in Therapeutics

The ability to covalently link HMB via an NHS ester opens several advanced avenues in drug development:

-

Polymeric Prodrugs: Conjugating HMB to biodegradable polymers (e.g., PEG or PLGA) via ester or amide linkages allows for the sustained, slow release of HMB in vivo, overcoming the rapid clearance rates of free oral HMB[6].

-

Targeted Muscle Delivery: By attaching HMB to muscle-homing peptides or antibodies, researchers can localize the mTOR-activating and proteasome-inhibiting effects directly to dystrophic or cachectic muscle tissues, minimizing systemic off-target effects.

References

-

1314864-92-0 | 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate Source: BLD Pharm URL:[1]

-

Aldoketo reductase inhibitors and uses thereof (Prodrug Mechanisms) Source: Google Patents URL:[6]

-

HMB - what is it and what does it give? Know the action, use and side effects Source: OstroVit URL:[2]

-

Enzymes and methods for styrene synthesis (Bioconjugate Techniques Reference) Source: Google Patents URL:[5]

-

Conversion of leucine to β-hydroxy-β-methylbutyrate by α-keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes Source: PubMed / NIH URL:[3]

-

Mechanism of the Attenuation of Proteolysis-Inducing Factor Stimulated Protein Degradation in Muscle by β-Hydroxy-β-Methylbutyrate Source: AACR Journals URL:[4]

Sources

- 1. 1314864-92-0|2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate|BLD Pharm [bldpharm.com]

- 2. ostrovit.com [ostrovit.com]

- 3. Conversion of leucine to β-hydroxy-β-methylbutyrate by α-keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. WO2013192543A2 - Enzymes and methods for styrene synthesis - Google Patents [patents.google.com]

- 6. AU2019344066A1 - Aldoketo reductase inhibitors and uses thereof - Google Patents [patents.google.com]

Kinetic Profiling of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate: Half-Life and Hydrolysis in Aqueous Buffers

Prepared by: Senior Application Scientist, Bioconjugation & Assay Development Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In bioconjugation chemistry, the N-hydroxysuccinimide (NHS) ester is the undisputed workhorse for amine-reactive crosslinking. 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0)[1][2] is the NHS ester derivative of 3-hydroxy-3-methylbutanoic acid (HMB), a widely studied leucine metabolite. This compound is frequently utilized to conjugate the HMB moiety to carrier proteins, peptides, or solid supports for assay development and prodrug synthesis.

However, a critical failure point in many conjugation workflows is the underestimation of the NHS ester's susceptibility to aqueous hydrolysis[3][4]. As an application scientist, I frequently observe suboptimal labeling efficiencies caused by degraded reagents. This whitepaper establishes the mechanistic causality behind the hydrolysis of HMB-NHS, provides empirical half-life data across varying pH levels, and details a self-validating protocol for kinetic profiling.

Mechanistic Causality: Aminolysis vs. Hydrolysis

When 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is introduced into an aqueous buffer containing a target primary amine (e.g., the ε-amino group of a lysine residue), two competing nucleophilic substitution reactions occur simultaneously[3][5]:

-

Aminolysis (The Target Reaction): The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group and forming a stable amide bond[3].

-

Hydrolysis (The Competing Degradation): Hydroxide ions (OH⁻) or water molecules attack the same carbonyl carbon, yielding the inactive HMB free acid and releasing the NHS leaving group[3].

The tertiary β -hydroxyl group on the HMB moiety is sterically hindered, meaning intramolecular lactonization (forming a β -lactone) is kinetically unfavorable. Therefore, bulk solvent hydrolysis remains the primary degradation pathway. Because the rate of hydrolysis is directly proportional to the concentration of hydroxide ions, the half-life ( t1/2 ) of the ester decreases exponentially as buffer pH increases[3][4].

Figure 1: Competing pathways of HMB-NHS ester in aqueous bioconjugation buffers.

Quantitative Data: Half-Life Profiling

The hydrolysis of NHS esters follows pseudo-first-order kinetics when water is in vast excess. To design an efficient conjugation reaction, one must balance the amine's reactivity (which increases at higher pH as amines deprotonate) against the ester's stability (which decreases at higher pH)[6].

The optimal pH for NHS ester conjugation is typically 7.2 to 8.5[3][6]. Below is the consolidated half-life data for standard aliphatic NHS esters, which accurately models the behavior of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate[3][4].

Table 1: Half-Life ( t1/2 ) of NHS Esters in Aqueous Buffers

| Buffer pH | Temperature | Buffer System (Amine-Free) | Estimated Half-Life ( t1/2 ) | Kinetic Impact on Conjugation |

| 7.0 | 0 °C | 50 mM Phosphate | 4 – 5 hours[3] | Excellent stability; slow aminolysis. |

| 7.0 | 25 °C | 50 mM Phosphate | ~ 1 hour | Good baseline for labile proteins. |

| 8.0 | 25 °C | 50 mM HEPES / Bicarbonate | ~ 1 hour[4] | Optimal balance of reactivity & stability. |

| 8.6 | 4 °C | 50 mM Borate | 10 minutes[3][4] | High reactivity; requires immediate mixing. |

| 8.6 | 25 °C | 50 mM Borate | < 5 minutes | Prone to rapid degradation; low yield risk. |

Note: Primary amine buffers (e.g., Tris, Glycine) must be strictly avoided during the active reaction phase as they will immediately quench the NHS ester[3].

Experimental Protocol: Self-Validating Kinetic Measurement

To ensure trustworthiness in your specific buffer system, you should empirically verify the half-life of your HMB-NHS ester lot. Because the released N-hydroxysuccinimide (NHS) leaving group absorbs strongly in the UV range (260–280 nm), hydrolysis can be continuously monitored via UV-Vis spectroscopy[3][5].

This protocol is designed as a self-validating system : by utilizing an amine-free buffer blank and tracking the asymptotic plateau of absorbance, the system inherently confirms total hydrolysis without requiring external standards.

Step-by-Step Methodology

1. Reagent Preparation:

-

Buffer: Prepare 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. Ensure it is strictly amine-free.

-

HMB-NHS Stock: Dissolve 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate in anhydrous, high-quality Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Crucial Causality: DMF degrades over time into dimethylamine, which will prematurely quench the ester[6]. Use only freshly opened, molecular-sieve-dried solvents[7].

2. Spectrophotometer Setup:

-

Set a dual-beam UV-Vis spectrophotometer to kinetic mode at 260 nm [3].

-

Temperature control: Set the Peltier cell holder to 25 °C.

3. Baseline Blanking:

-

Add 990 µL of the pH 7.4 buffer to a quartz cuvette.

-

Add 10 µL of anhydrous DMSO/DMF (without the ester) to account for solvent absorbance. Blank the instrument.

4. Reaction Initiation:

-

Pipette 990 µL of fresh pH 7.4 buffer into the sample cuvette.

-

Rapidly inject 10 µL of the 10 mM HMB-NHS stock (final concentration: 100 µM).

-

Invert twice to mix (do not vortex to avoid microbubbles) and immediately place in the spectrophotometer.

5. Data Acquisition & Analysis:

-

Record the absorbance at 260 nm every 30 seconds for 3 hours.

-

The absorbance will increase as the NHS leaving group is liberated[3].

-

Plot At (Absorbance at time t ) vs. Time.

-

Calculate the half-life using the first-order decay equation: ln(A∞−At)=−kt+C , where t1/2=ln(2)/k .

Figure 2: Workflow for spectrophotometric determination of NHS ester half-life.

Practical Insights for the Bench Scientist

Understanding the precise half-life of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate informs several critical workflow decisions:

-

Solvent Carryover: NHS esters are generally hydrophobic. While the HMB moiety is small, dissolving the ester in 100% aqueous buffer directly often leads to micro-precipitation before hydrolysis can even occur. Always use a 1–10% organic solvent carryover (DMSO/DMF) to ensure homogeneous reaction kinetics[3].

-

Concentration Dependence: Because hydrolysis competes with aminolysis, dilute protein solutions (< 1 mg/mL) suffer from poor conjugation yields[3][]. The local concentration of target amines is too low to outcompete the bulk water. In such cases, lower the pH slightly (e.g., to 7.2) to extend the ester's half-life, allowing the slower aminolysis reaction more time to proceed.

-

Quenching: To terminate the reaction cleanly, do not simply rely on spontaneous hydrolysis, as residual active ester can cause off-target effects in downstream assays. Instead, actively quench the reaction by adding a molar excess of a primary amine buffer (e.g., 50 mM Tris or Glycine) for 15 minutes at room temperature[3].

References

Sources

- 1. 1314864-92-0|2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate|BLD Pharm [bldpharm.com]

- 2. A2B Chem LLC Produktliste-E-Mail-Seite 47-Chemicalbook [chemicalbook.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

Bioconjugation Dynamics: Reactivity of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate with Primary Amines

Executive Summary

The functionalization of biomolecules and synthetic polymers using N-hydroxysuccinimide (NHS) ester chemistry remains a cornerstone of modern bioconjugation[1]. 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0)[2] is the activated NHS ester of β-hydroxy β-methylbutyrate (HMB), a critical leucine metabolite. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for conjugating the HMB-NHS ester to primary amines. By understanding the thermodynamic and kinetic causality behind these reactions, drug development professionals can optimize the synthesis of HMB-prodrugs, peptide conjugates, and immunogenic carrier proteins.

Mechanistic Causality: The Acylation Pathway

The conjugation of HMB-NHS to a primary amine proceeds via a nucleophilic acyl substitution mechanism. The architecture of the reaction is governed by the electron-withdrawing nature of the N-hydroxysuccinimide ring, which renders the carbonyl carbon of the HMB moiety highly electrophilic.

When introduced to an aqueous environment containing primary amines (such as the ϵ -amino group of lysine residues or the N-terminus of a peptide), the unprotonated amine acts as a nucleophile. It attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate[1]. As this intermediate collapses, the stable amide bond is formed, and the NHS group is expelled as a weak acid leaving group[3].

However, this desired aminolysis is in direct kinetic competition with ester hydrolysis. Water, acting as a secondary nucleophile, can attack the NHS ester, yielding unreactive 3-hydroxy-3-methylbutanoic acid and free NHS[1]. Controlling the causality of this bifurcation—pushing the equilibrium toward aminolysis rather than hydrolysis—is the primary objective of the experimental design.

Reaction mechanism of HMB-NHS ester acylation vs. competing hydrolysis.

Thermodynamic & Kinetic Controls

The efficiency of the HMB-NHS ester reaction is dictated by the precise control of pH, solvent polarity, and buffer composition.

-

The pH Paradox: The reaction requires the primary amine to be in its unprotonated, nucleophilic state (-NH₂). Because typical aliphatic primary amines have a pKa around 10.5, acidic environments protonate the amine (-NH₃⁺), rendering it unreactive[1]. Conversely, elevating the pH increases the concentration of the reactive amine but exponentially accelerates the rate of OH⁻ mediated NHS ester hydrolysis[4]. The empirical "sweet spot" for this reaction is strictly between pH 7.2 and 8.5[5].

-

Buffer Causality: Buffers containing primary amines (e.g., Tris, Glycine) must be strictly avoided during the active conjugation phase, as they act as competitive scavengers, reacting with the HMB-NHS ester before it can reach the target molecule[5],[6].

-

Hydrolysis Monitoring: The extent of NHS-ester hydrolysis can be tracked spectrophotometrically. The released NHS byproduct strongly absorbs at 260–280 nm, allowing researchers to monitor reaction kinetics in real-time[5].

Quantitative Data: Reaction Parameters & Half-Life

| Parameter | Optimal Range / Value | Causality & Impact |

| Reaction pH | 7.2 – 8.5 | Balances amine deprotonation against the rate of ester hydrolysis[1]. |

| Hydrolysis Half-Life (pH 7.0, 0°C) | 4 – 5 hours | Low temperature and neutral pH maximize reagent stability in aqueous media[5]. |

| Hydrolysis Half-Life (pH 8.6, 4°C) | ~10 minutes | High pH rapidly destroys the NHS ester, necessitating immediate mixing[5]. |

| Stock Solvent | Anhydrous DMF or DMSO | Prevents premature hydrolysis; DMF must be amine-free to prevent degradation[4]. |

| Molar Excess | 10x to 20x (NHS:Amine) | Compensates for concurrent hydrolysis to ensure complete target saturation[1]. |

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology incorporates in-process controls (IPCs) to validate the reaction at each critical junction. This protocol describes the conjugation of HMB-NHS to a model amine-containing carrier protein (e.g., Bovine Serum Albumin).

Step 1: Reagent Preparation (Anhydrous Control)

-

Equilibrate a sealed vial of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate to room temperature before opening to prevent condensation.

-

Dissolve the HMB-NHS ester in high-quality, anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution[1].

Step 2: Target Equilibration

-

Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer or Phosphate-Buffered Saline (PBS) at pH 8.3[4].

-

Validation Check: Verify the absence of ammonium ions, Tris, or glycine in the buffer formulation, as these will competitively inhibit the reaction[6].

Step 3: Conjugation Reaction

-

Add a 10- to 20-fold molar excess of the HMB-NHS ester stock solution to the protein solution under gentle vortexing[1]. Ensure the final concentration of organic solvent (DMF/DMSO) does not exceed 10% v/v to prevent protein denaturation.

-

Incubate the mixture for 2 hours at room temperature, or 4 hours at 4°C[5].

Step 4: Active Quenching

-

Add a Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 0.1 M Glycine) to a final concentration of 50–100 mM[1].

-

Incubate for 15–30 minutes at room temperature.

-

Causality: The primary amines in Tris or Glycine rapidly consume any unreacted HMB-NHS ester, halting the reaction at a precise timepoint and preventing off-target crosslinking during downstream processing[5].

-

Step 5: Purification and Validation

-

Remove the quenched byproducts (HMB-Tris/Glycine), free NHS, and organic solvents using size-exclusion chromatography (desalting columns) or dialysis against PBS.

-

Validation Check: Measure the absorbance of the eluate at 280 nm. A shift in the expected A280 profile (accounting for the released NHS leaving group) confirms successful conjugation and purification[5].

Step-by-step bioconjugation workflow with integrated quality controls.

References

-

Glen Research. "Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling." Glen Research. URL: [Link]

Sources

Comprehensive Material Safety and Application Guide: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (NHS-HMB)

Executive Summary

For researchers and drug development professionals, the functionalization of biomolecules with specific metabolic or structural moieties is a critical step in targeted therapeutic design. 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (commonly referred to as NHS-HMB) is a specialized bioconjugation reagent. It leverages N-hydroxysuccinimide (NHS) ester chemistry to covalently attach the 3-hydroxy-3-methylbutanoate (HMB) group—a bioactive metabolite of leucine—to primary amines on proteins, peptides, or synthetic polymers[1].

This whitepaper serves as a dual-purpose technical document: providing rigorous Material Safety Data Sheet (MSDS) guidelines for safe laboratory handling, alongside field-proven, self-validating experimental protocols for optimal bioconjugation.

Physicochemical Properties & Molecular Identification

Accurate identification and understanding of the reagent's physical state are foundational for both safety and experimental reproducibility.

| Property | Specification |

| Chemical Name | 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate |

| CAS Registry Number | 1314864-92-0[2] |

| Molecular Formula | C₉H₁₃NO₅[2] |

| Molecular Weight | 215.20 g/mol [2] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester[1] |

| Target Functional Group | Primary Aliphatic Amines (-NH₂)[3] |

| Physical State | Solid / Powder (Typical for NHS esters)[4] |

Material Safety Data & Handling Protocols (MSDS Core)

As a highly reactive acylating agent, NHS-HMB requires stringent handling protocols to ensure operator safety and maintain reagent integrity.

Hazard Identification

While specific toxicological data for NHS-HMB may be limited, it must be handled according to the standard safety profiles of reactive NHS esters[4].

-

Acute Toxicity: Harmful if swallowed (Category 4)[5].

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A)[5].

-

Respiratory: May cause respiratory irritation (Category 3); avoid dust/aerosol formation[5].

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical advice[4].

-

Skin Contact: Rinse skin thoroughly with large amounts of soap and water. Remove contaminated clothing[5].

-

Inhalation: Relocate the casualty to fresh air. If breathing is difficult, provide supportive respiration and seek medical attention[5].

Storage and Stability (Causality-Driven)

-

Storage Conditions: Store desiccated at -20°C or -80°C[5].

-

Handling Causality: Crucial Step: You must allow the sealed vial to equilibrate to room temperature before opening[1].

-

Rationale: NHS esters are highly moisture-sensitive. Opening a cold vial causes atmospheric water vapor to condense inside the container, leading to rapid hydrolysis of the active ester into the inactive carboxylic acid and free N-hydroxysuccinimide[1].

-

Mechanistic Principles of Amine-Reactive Conjugation

NHS ester chemistry relies on a nucleophilic acyl substitution mechanism. The reaction is highly selective for primary aliphatic amines (such as the ε-amine of lysine residues or the N-terminus of polypeptides)[3].

-

The Mechanism: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which subsequently collapses to form a highly stable amide bond, releasing N-hydroxysuccinimide as a leaving group[1],[3].

Caption: Nucleophilic acyl substitution mechanism of NHS-HMB reacting with a primary amine.

Experimental Workflow: Self-Validating Conjugation Protocol

To ensure a self-validating system, the following protocol incorporates in-process controls and strict environmental parameters.

Reagent and Buffer Preparation

-

Biomolecule Buffer Exchange: Dissolve or buffer-exchange your target protein/peptide into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS) adjusted to pH 8.3–8.5 [6].

-

Causality: The reaction is strictly pH-dependent. At lower pH (< 7.0), the primary amine is protonated (-NH₃⁺) and lacks nucleophilicity. At excessively high pH (> 9.0), the rate of competing NHS ester hydrolysis outpaces the conjugation reaction[6].

-

Validation: Verify buffer pH after dissolving the protein, as high protein concentrations can shift the pH. Ensure no Tris or Glycine buffers are used, as these contain primary amines that will consume the reagent[3].

-

-

NHS-HMB Solubilization: Dissolve NHS-HMB in high-quality, anhydrous, dimethylamine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6].

-

Causality: Standard DMF can degrade into dimethylamine (noted by a fishy odor), which will rapidly react with and destroy the NHS ester before it reaches your target biomolecule[6].

-

Conjugation Reaction

-

Molar Excess Calculation: Calculate the required amount of NHS-HMB to achieve a 5- to 20-fold molar excess over the target amine groups[3],[6].

-

Initiation: Add the NHS-HMB organic solution dropwise to the aqueous biomolecule solution while gently vortexing[6]. Keep the organic solvent volume below 10% of the total reaction volume to prevent protein denaturation.

-

Incubation: Incubate the mixture at room temperature for 1 to 4 hours, or overnight on ice[6].

Quenching and Purification

-

Quenching (Optional but Recommended): Add a quenching agent containing primary amines (e.g., 50 mM Tris-HCl, pH 7.5, or 100 mM Glycine) and incubate for 15 minutes.

-

Causality: This halts the reaction at a precise timepoint by scavenging any remaining unreacted NHS-HMB, preventing off-target cross-linking during purification.

-

-

Purification: Separate the HMB-conjugated biomolecule from the NHS leaving group, hydrolyzed acid, and quenched byproducts using Size Exclusion Chromatography (SEC), desalting columns, or dialysis[3],[6].

Caption: Step-by-step experimental workflow for NHS-HMB bioconjugation.

Troubleshooting & Optimization Matrix

To maintain scientific integrity, researchers must be able to diagnose and correct sub-optimal conjugation yields.

| Observation | Mechanistic Cause | Corrective Action |

| Low Conjugation Yield | Buffer pH is too low (amines are protonated)[6]. | Verify pH is 8.3–8.5. Adjust with 0.1 M NaOH if necessary[6]. |

| Low Conjugation Yield | Competing nucleophiles in the buffer[3]. | Ensure absolute absence of Tris, Glycine, or sodium azide in the reaction buffer[3]. |

| Reagent Precipitation | Aqueous insolubility of the NHS-HMB or intermediate. | Increase the organic co-solvent (DMSO/DMF) up to 10-20%, ensuring the protein remains folded. |

| Complete Reaction Failure | Reagent hydrolyzed during storage[1]. | Ensure vials are warmed to RT before opening. Use a fresh, desiccated batch[1]. |

References

-

Glen Research. "Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling." glenresearch.com. Available at:[Link]

Sources

Application Note: Bioconjugation Protocol for 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (HMB-NHS Ester)

Abstract

This application note details the theoretical principles and step-by-step methodologies for conjugating 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0)[1] to primary amine-containing biomolecules. By utilizing N-hydroxysuccinimide (NHS) ester chemistry, researchers can covalently attach the β-hydroxy β-methylbutyrate (HMB) moiety to carrier proteins, targeting antibodies, or peptides. This protocol is designed for scientists developing metabolic assays, generating anti-HMB antibodies, or investigating targeted delivery of anabolic metabolites.

Biological Context & Rationale

β-hydroxy β-methylbutyrate (HMB) is a downstream metabolite of the essential branched-chain amino acid leucine[2]. In skeletal muscle, HMB is a potent modulator of protein turnover. It exerts its anabolic effects by activating the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which upregulates muscle protein synthesis[2]. Simultaneously, HMB acts as an anti-catabolic agent by inhibiting the ubiquitin-proteasome system (UPS), thereby attenuating protein degradation[3].

Conjugating HMB to carrier proteins (such as BSA or KLH) is a critical step in generating immunogens for antibody production, enabling the quantification of HMB in pharmacokinetic studies. Furthermore, conjugating HMB to targeting ligands allows for the localized delivery of this mTOR-activating payload to specific tissue microenvironments.

Figure 1: Mechanistic pathways of HMB modulating protein turnover via mTORC1 and UPS.

Reaction Principles & Causality

The compound 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (MW: 215.20 Da)[1] is an activated acylating agent. The conjugation relies on the nucleophilic attack of an unprotonated primary amine (e.g., the ε-amino group of lysine residues or the N-terminus of a polypeptide) on the electrophilic carbonyl carbon of the NHS ester. This reaction expels the NHS leaving group and forms a highly stable, irreversible amide bond.

The Causality of pH Control: The efficiency of this bioconjugation is governed by a strict thermodynamic balance. At physiological pH (7.4), the majority of lysine ε-amines (pKa ~10.5) are protonated (-NH3+) and lack the nucleophilicity required to attack the ester. Raising the pH to the optimal range of 8.3–8.5 deprotonates a sufficient fraction of these amines, accelerating aminolysis. However, aqueous buffers introduce a competing reaction: hydrolysis. Hydroxide ions in the water act as nucleophiles, prematurely cleaving the NHS ester into an unreactive HMB free acid and free NHS. Therefore, maintaining a pH of 8.3–8.5 is the critical "sweet spot" that maximizes target labeling while mitigating rapid reagent degradation[4].

Quantitative Parameters for Optimization

To ensure a self-validating and reproducible system, the following parameters must be strictly controlled.

Table 1: Reagent Specifications & Stoichiometry

| Parameter | Optimal Value / Range | Scientific Rationale |

| Reaction pH | 8.3 – 8.5 | Balances primary amine deprotonation (nucleophilicity) against the exponential rate of NHS ester hydrolysis. |

| Molar Excess | 10x – 50x | Drives reaction kinetics. A 10-20x excess is standard for small proteins, while >30x is required for large proteins (e.g., IgG) due to steric hindrance. |

| Co-solvent | ≤ 5% (v/v) | NHS esters are hydrophobic. Using a low volume of anhydrous DMSO/DMF keeps the ester soluble without denaturing the target protein[4]. |

| Protein Conc. | 1 – 10 mg/mL | High protein concentrations favor the bimolecular aminolysis reaction over unimolecular hydrolysis[4]. |

| Quenching | 50 – 100 mM Tris | Tris contains primary amines that rapidly scavenge unreacted NHS esters, preventing off-target crosslinking during purification[5]. |

Step-by-Step Bioconjugation Protocol

Figure 2: Step-by-step bioconjugation workflow for HMB-NHS ester labeling.

Phase 1: Preparation of the Protein Solution

-

Buffer Exchange: Ensure the target protein is free of any amine-containing buffers (e.g., Tris, glycine, or sodium azide) as these will competitively react with the NHS ester[4].

-

Dialyze the protein or use a size-exclusion desalting column to exchange it into 0.1 M Sodium Bicarbonate buffer, pH 8.3 .

-

Measure the final protein concentration using a NanoDrop (A280) or BCA assay. Adjust the concentration to 2.0 mg/mL [5].

Phase 2: Preparation of the HMB-NHS Ester

Critical Step: NHS esters are highly moisture-sensitive. Hydrolysis destroys the reactive group.

-

Remove the 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate vial from -20°C storage. Allow it to equilibrate to room temperature for at least 20 minutes before opening to prevent atmospheric condensation from inducing hydrolysis[5].

-

Immediately prior to the reaction, dissolve the HMB-NHS ester in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10 mM stock solution [6]. Vortex briefly to ensure complete dissolution.

Phase 3: The Conjugation Reaction

-

Calculate the required volume of the 10 mM HMB-NHS ester stock to achieve a 15-fold molar excess over the target protein.

-

Add the calculated volume of HMB-NHS ester dropwise to the protein solution while gently stirring or vortexing[6]. Ensure the total volume of DMSO does not exceed 5% of the final reaction volume to prevent protein precipitation.

-

Incubate the reaction mixture at room temperature (approx. 25°C) for 1 to 2 hours . Protect from light if the protein is light-sensitive.

Phase 4: Quenching and Purification

-

Quenching: To terminate the reaction and consume any remaining unreacted NHS ester, add 1 M Tris-HCl (pH 7.4) or Glycine to achieve a final concentration of 50–100 mM . Incubate at room temperature for 15 minutes[6].

-

Purification: Remove the cleaved NHS leaving group, quenched HMB byproducts, and DMSO by passing the mixture through a Zeba™ Spin Desalting Column (or equivalent SEC device) pre-equilibrated with 1X PBS (pH 7.4)[5].

-

Collect the purified HMB-protein conjugate. The conjugate can now be sterile-filtered and stored at 4°C for short-term use, or aliquoted and frozen at -80°C for long-term storage.

Troubleshooting & Optimization

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Degree of Labeling (DOL) | NHS ester hydrolysis prior to reaction. | Use strictly anhydrous DMSO/DMF. Prepare the NHS stock immediately before use and do not store reconstituted aliquots. |

| Low Degree of Labeling (DOL) | Amine contamination in the starting buffer. | Thoroughly dialyze the protein into an amine-free buffer (e.g., 0.1 M NaHCO3). Avoid Tris/glycine during the conjugation phase[4]. |

| Protein Precipitation | Excessive hydrophobicity from over-labeling. | Reduce the molar excess of the HMB-NHS ester (e.g., drop from 20x to 5x) to lower the degree of labeling. |

| Protein Precipitation | Solvent toxicity causing denaturation. | Ensure the final DMSO/DMF concentration does not exceed 5% (v/v) of the total reaction volume. |

References

- Sigma-Aldrich. "Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides." sigmaaldrich.com.

- Benchchem. "Optimizing Bioconjugation: A Guide to NHS Ester Reactions." benchchem.com.

- Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups." lumiprobe.com.

- Fürth Lab. "This protocol outlines antibody conjugation by NHS-esters." furthlab.xyz.

- Tocris. "Conjugation Protocol for Amine-Reactive Janelia Fluor Dyes." tocris.com.

- BLD Pharm. "1314864-92-0 | 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate." bldpharm.com.

- Taylor & Francis. "HMB – Knowledge and References." taylorandfrancis.com.

- PLOS One. "β-Hydroxy-β-Methylbutyrate (HMB) Normalizes Dexamethasone-Induced Autophagy-Lysosomal Pathway in Skeletal Muscle." plos.org.

Sources

- 1. 1314864-92-0|2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate|BLD Pharm [bldpharm.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. β-Hydroxy-β-Methylbutyrate (HMB) Normalizes Dexamethasone-Induced Autophagy-Lysosomal Pathway in Skeletal Muscle | PLOS One [journals.plos.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. furthlab.xyz [furthlab.xyz]

- 6. resources.tocris.com [resources.tocris.com]

Application Note: Covalent Modification of Monoclonal Antibodies with 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (HMB-NHS)

Executive Summary

The covalent modification of monoclonal antibodies (mAbs) is a foundational technique in biotherapeutics, diagnostics, and structural biology. While fluorophores and cytotoxic drugs are commonly conjugated to mAbs, the introduction of small, specific acyl groups—such as the 3-hydroxy-3-methylbutanoyl (HMB) moiety—serves highly specialized purposes. Labeling a mAb with 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (HMB-NHS ester; CAS: 1314864-92-0) is utilized to cap reactive primary amines, subtly modulate the antibody's isoelectric point (pI), and introduce a defined hydrophilic/hydrophobic balance without the steric hindrance associated with larger polymers like PEG.

This application note provides a comprehensive, self-validating protocol for the bioconjugation of HMB-NHS to mAbs, grounded in the thermodynamic and kinetic principles of nucleophilic acyl substitution.

Mechanistic Rationale & Causality

The bioconjugation of HMB-NHS to an antibody relies on the reactivity of the N-hydroxysuccinimide (NHS) ester group with unprotonated primary amines. In a monoclonal antibody, these amines are located at the N-terminus of the polypeptide chains and on the ϵ -amino groups of lysine residues ([]).

The reaction proceeds via a nucleophilic acyl substitution . The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the HMB-NHS ester to form a tetrahedral intermediate. This intermediate rapidly collapses, releasing N-hydroxysuccinimide as a benign leaving group and forming a highly stable, irreversible amide bond (2[2]).

Fig 1: Nucleophilic acyl substitution mechanism of HMB-NHS ester with mAb primary amines.

Critical Experimental Parameters

To ensure a self-validating and reproducible system, the following causal relationships must dictate your experimental design:

-

pH Optimization (The Kinetic Sweet Spot): The reaction is highly pH-dependent. At acidic pH (< 7.0), primary amines are protonated ( −NH3+ ) and non-nucleophilic. Conversely, at highly alkaline pH (> 9.0), the rate of NHS ester hydrolysis (where water acts as the nucleophile) outcompetes the aminolysis reaction (2[2]). Therefore, a buffer pH of 8.3–8.5 is strictly required to balance amine deprotonation with ester stability (3[3]).

-

Solvent Integrity: HMB-NHS is susceptible to rapid moisture-induced degradation. It must be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). While Dimethylformamide (DMF) is sometimes used, it can degrade into dimethylamine—a primary amine that will competitively react with the NHS ester and ruin the conjugation efficiency (3[3]).

-

Buffer Composition: Primary amine buffers (e.g., Tris, glycine) are strictly prohibited during the active conjugation phase, as they will act as competitive nucleophiles and quench the reaction prematurely (4[4]).

Quantitative Optimization Data

The Degree of Labeling (DOL)—the average number of HMB molecules attached per antibody—is controlled by adjusting the molar excess of the HMB-NHS ester relative to the mAb concentration.

| mAb Concentration (mg/mL) | HMB-NHS Molar Excess | Incubation Time | Expected DOL (HMB/mAb) | Primary Application / Outcome |

| 2.0 mg/mL | 10x | 1 hour @ RT | 2 - 4 | Minimal surface modification; preserves antigen-binding avidity. |

| 5.0 mg/mL | 20x | 1 hour @ RT | 5 - 8 | Moderate amine capping; slight shift in isoelectric point (pI). |

| 10.0 mg/mL | 50x | 2 hours @ RT | 10 - 15 | Maximal capping; significant modulation of hydrophilicity. |

Note: Higher protein concentrations drive the bimolecular reaction kinetics forward, resulting in higher labeling efficiencies at the same molar ratios (5[5]).

Step-by-Step Methodology

Fig 2: End-to-end workflow for HMB-NHS bioconjugation, purification, and LC-MS characterization.

Phase 1: Antibody Preparation

-

Ensure the mAb is free of carrier proteins (e.g., BSA) and amine-containing preservatives (e.g., sodium azide, glycine) (6[6]).

-

Perform a buffer exchange using a 30 kDa MWCO centrifugal filter or dialysis cassette into 0.1 M Sodium Bicarbonate buffer, pH 8.3 .

-

Adjust the final mAb concentration to 2.0 – 5.0 mg/mL. Quantify accurately using A280 absorbance.

Phase 2: Reagent Reconstitution

Caution: HMB-NHS is highly moisture-sensitive. Allow the sealed vial to equilibrate to room temperature for 20 minutes before opening to prevent condensation.

-

Weigh or utilize a pre-aliquoted vial of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (MW: 215.20 g/mol ).

-

Dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution (5[5]). Vortex briefly. This solution must be used immediately and cannot be stored.

Phase 3: Conjugation Reaction

-

Calculate the required volume of 10 mM HMB-NHS stock to achieve the desired molar excess (e.g., 20x).

-

Slowly pipette the HMB-NHS solution into the mAb solution while gently vortexing to prevent localized reagent precipitation. Ensure the total volume of DMSO does not exceed 10% of the final reaction volume to prevent mAb denaturation.

-

Incubate the reaction mixture at room temperature (20-25°C) for 1 hour in the dark with gentle end-over-end rotation ([]).

Phase 4: Reaction Quenching & Purification

-

Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50–100 mM. Incubate for 15 minutes at room temperature. The primary amines in Tris will rapidly consume any unreacted HMB-NHS, preventing further mAb modification during the purification step (6[6]).

-

Purification: Remove the quenched byproducts, free Tris, and the N-hydroxysuccinimide leaving group by passing the mixture through a Size Exclusion Chromatography (SEC) desalting column (e.g., Zeba Spin Column) pre-equilibrated with 1X PBS (pH 7.4).

Analytical Characterization (Self-Validating System)

Unlike fluorescent dyes, the 3-hydroxy-3-methylbutanoyl group lacks a distinct chromophore in the visible spectrum. Therefore, standard UV-Vis spectrophotometry (Beer-Lambert law) cannot be used to calculate the Degree of Labeling (DOL) (2[2]). To validate the success of the protocol, you must utilize orthogonal analytical techniques:

Intact Mass Spectrometry (LC-MS) - Primary Validation

The most precise method to determine the DOL is intact mass analysis via LC-MS.

-

Mass Shift Calculation: The addition of a single HMB adduct ( C5H9O2 ) results in a precise mass shift of +101.06 Da per modified lysine residue.

-

DOL Formula: DOL=101.06MassConjugated−MassUnmodified

TNBSA Colorimetric Assay - Secondary Validation

If LC-MS is unavailable, a 2,4,6-trinitrobenzene sulfonic acid (TNBSA) assay can be used. TNBSA reacts with primary amines to form a highly chromogenic derivative measurable at 335 nm. By quantifying the loss of free primary amines in the conjugated mAb compared to an unmodified mAb control, the number of capped lysines (and thus the DOL) can be accurately inferred.

References

- Title: NHS Ester Labeling of Biomolecules Containing Primary Amino Groups Source: Lumiprobe URL

- Title: Protocol: Succinimidyl Ester Labeling of Protein Amines Source: Biotium URL

- Title: Optimizing Bioconjugation: A Guide to NHS Ester Reactions Source: BenchChem URL

- Title: NHS Esters for Antibody Labeling Source: BOC Sciences URL

- Title: Amine-Reactive Crosslinker Chemistry Source: Thermo Fisher Scientific URL

- Title: Application Notes and Protocols: A Guide to Antibody Labeling with NHS Esters Source: BenchChem URL

Sources

Application Note: Preparation and Bioconjugation of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Executive Summary

The compound 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0) is an N-hydroxysuccinimide (NHS) ester used to covalently conjugate the 3-hydroxy-3-methylbutanoate (HMB) moiety to primary amines[1]. This reagent is highly valuable in drug development and bioconjugation for modifying peptides, antibodies, and amine-functionalized oligonucleotides. Because NHS esters are acutely sensitive to moisture, their handling, storage, and dissolution require strict adherence to anhydrous protocols to prevent premature degradation[2],[3]. This application note provides a field-proven, self-validating methodology for preparing stock solutions in anhydrous DMSO and executing downstream amine conjugations.

Mechanistic Insights: Amidation vs. Hydrolysis

As an application scientist, it is critical to understand that NHS ester bioconjugation is fundamentally a race between two competing pathways: amidation (the desired reaction) and hydrolysis (the degradation pathway)[4],[5].

NHS esters selectively react with unprotonated primary aliphatic amines (–NH₂) to form a highly stable covalent amide bond, releasing N-hydroxysuccinimide as a leaving group[3]. Because primary amines on proteins (e.g., lysine ε-amines) have a pKa of approximately 10.5, the reaction buffer must be slightly basic (pH 8.0–9.0) to ensure a sufficient population of nucleophilic, deprotonated amines[4].

However, water also acts as a nucleophile. In aqueous environments, water attacks the carbonyl carbon of the ester, hydrolyzing it into the inactive 3-hydroxy-3-methylbutanoic acid and releasing NHS[3]. This hydrolysis reaction is heavily pH-dependent; the half-life of an NHS ester drops exponentially as the pH increases[4]. Therefore, stock solutions must never be prepared in aqueous buffers. They must be formulated in high-quality anhydrous organic solvents, such as Dimethyl Sulfoxide (DMSO), and introduced to the aqueous protein solution only at the moment of conjugation[6].

Figure 1: Competing pathways of NHS ester amidation versus hydrolysis in aqueous environments.

Physicochemical & Kinetic Data

To optimize reaction conditions, researchers must account for the physical properties of the reagent and the kinetic realities of its degradation in aqueous media.

Table 1: Physicochemical Properties [1]

| Property | Value |

|---|---|

| Chemical Name | 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate |

| CAS Number | 1314864-92-0 |

| Molecular Weight | 215.20 g/mol |

| Chemical Formula | C₉H₁₃NO₅ |

| Solubility | Highly soluble in anhydrous DMSO and DMF |

Table 2: Typical NHS Ester Hydrolysis Kinetics in Aqueous Buffers [4]

| Buffer pH | Approximate Half-Life (t½) at 25°C | Impact on Conjugation Strategy |

|---|---|---|

| pH 7.0 | 4 – 5 hours | Too slow for optimal amine deprotonation. |

| pH 8.0 | ~60 minutes | Excellent balance of amidation vs. hydrolysis. |

| pH 8.6 | ~10 minutes | Requires rapid mixing; high molar excess needed. |

Protocol 1: Preparation of 10 mM Stock Solution in Anhydrous DMSO

Because extended storage of the dye/reagent in solution can severely reduce its activity, stock solutions should be prepared immediately before use, or aliquoted and frozen under rigorously anhydrous conditions[6].

Materials Required:

-

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (dry powder)

-

Anhydrous DMSO (≤0.005% water, stored over molecular sieves)

-

Argon or Nitrogen gas (for purging)

Step-by-Step Methodology:

-

Thermal Equilibration: Remove the sealed vial of the NHS ester from the freezer (-20°C). Do not open the vial immediately. Allow it to equilibrate to room temperature for at least 30 minutes.

-

Scientific Rationale: Opening a cold vial causes atmospheric moisture to condense on the powder. Even trace amounts of water will initiate irreversible hydrolysis the moment the compound is dissolved[3].

-

-

Solvent Addition: In a dry environment (preferably a glove box or under a stream of inert gas), add anhydrous DMSO directly to the vial. To prepare a standard 10 mM stock solution , dissolve 2.15 mg of the compound in 1.0 mL of anhydrous DMSO[6],[1].

-

Dissolution: Vortex the mixture gently or pipette up and down until the powder is completely dissolved, yielding a clear solution.

-

Storage (If not used immediately): Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in low-bind microcentrifuge tubes. Purge the headspace of each tube with argon/nitrogen, seal tightly, and store at -20°C in a desiccator[6]. Avoid repeated freeze-thaw cycles.

Figure 2: Workflow for the preparation and storage of anhydrous NHS ester stock solutions.

Protocol 2: Downstream Conjugation to Target Proteins

This protocol establishes a self-validating system for labeling a generic target protein (e.g., an antibody or peptide) with the HMB moiety.

Step-by-Step Methodology:

-

Buffer Exchange & Protein Preparation: Ensure the target protein is dissolved in an amine-free buffer, such as 0.1 M Sodium Bicarbonate (pH 8.3) or 1X PBS adjusted to pH 8.0–8.5[2],[4].

-

Concentration Optimization: Adjust the final protein concentration to 2.0 – 10.0 mg/mL [6].

-

Reaction Initiation: Calculate a 10:1 to 20:1 molar excess of the NHS ester stock solution relative to the protein[6]. Add the calculated volume of the 10 mM DMSO stock solution dropwise to the protein solution while gently vortexing.

-

Critical Constraint: Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation[5].

-

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes with continuous, gentle rotation[2],[6].

-

Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50 mM. Incubate for 15 minutes[2],[4]. This consumes any remaining unreacted NHS ester.

-

Purification: Remove the hydrolyzed byproducts, released NHS, and DMSO using size-exclusion chromatography (e.g., a Sephadex G-25 desalting column) equilibrated with 1X PBS[4],[6].

Quality Control & Self-Validation

To validate the success of the conjugation, analyze the purified conjugate using Intact Mass Spectrometry (LC-MS or MALDI-TOF). The covalent attachment of the 3-hydroxy-3-methylbutanoate moiety results in the loss of the NHS leaving group.

-

Validation Metric: Look for a mass shift of exactly +101.1 Da per conjugation event on the target molecule. This precise mass shift confirms the structural integrity of the amide linkage and validates the efficacy of the anhydrous preparation protocol.

References

-

Lindsey, J. S., et al. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry (RSC Publishing). Retrieved from: [Link]

-

Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from: [Link]

Sources

- 1. 1314864-92-0|2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate|BLD Pharm [bldpharm.com]

- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 3. glenresearch.com [glenresearch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Covalent modification of lysine residues using 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Executive Summary & Mechanistic Rationale

The targeted acylation of primary amines using N-hydroxysuccinimide (NHS) esters is a cornerstone of bioconjugation. The reagent 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (commonly referred to as HMB-NHS) enables the covalent attachment of a 3-hydroxy-3-methylbutyryl (HMB) group to the ϵ -amino groups of lysine residues or the N-terminus of proteins.

Unlike massive polymeric tags (e.g., PEGylation), HMB-ylation introduces a highly defined, low-molecular-weight (net addition of +100.12 Da), branched, and hydroxylated aliphatic chain. This specific modification serves three primary strategic functions in protein engineering and drug development:

-

Charge Neutralization: Conversion of the positively charged amine to a neutral amide shifts the protein's isoelectric point (pI), which can drastically alter its interaction profile and biodistribution.

-

Steric Shielding & Hydrophilicity: The tertiary hydroxyl group and branched methyls provide a localized hydration shell and steric bulk, often enhancing solubility and preventing aggregation without the viscosity issues associated with large polymers.

-

Prodrug Development: HMB is a well-characterized bioactive metabolite known for its anti-catabolic properties[3]. Conjugating HMB to a carrier protein creates a macromolecular prodrug capable of sustained release upon enzymatic cleavage in vivo.

Logical relationship between HMB-ylation, physicochemical changes, and biological applications.

The Causality of Experimental Design

To ensure a self-validating and reproducible protocol, every step must be grounded in the fundamental chemistry of NHS esters.

pH Dependence: The Aminolysis vs. Hydrolysis Competition

The ϵ -amino group of lysine has a pKa of approximately 10.5. At a physiological pH of 7.4, the vast majority of these amines are protonated ( NH3+ ) and completely lack the nucleophilicity required to attack the carbonyl carbon of the NHS ester [1].

-

Why pH 8.3 - 8.5? Elevating the pH to 8.3–8.5 deprotonates a sufficient fraction of the amines to drive the aminolysis reaction forward efficiently [1].

-

Why not pH > 9.0? NHS esters are highly susceptible to hydrolysis by hydroxide ions ( OH− ). Above pH 9.0, the rate of hydrolysis outpaces the rate of aminolysis, destroying the HMB-NHS reagent before it can conjugate to the protein [1].

Solvent Integrity

Water rapidly degrades NHS esters. Therefore, HMB-NHS must be dissolved in an anhydrous, non-nucleophilic organic solvent immediately prior to use [2]. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the standard choices.

-

Critical Insight: If using DMF, it must be strictly anhydrous and "amine-free." Over time, DMF degrades into dimethylamine, which emits a faint fishy odor. Dimethylamine is a highly reactive primary amine that will instantly consume the HMB-NHS reagent, resulting in a failed conjugation [1].

Reaction mechanism and experimental workflow for HMB-NHS conjugation.

Reaction Optimization Data

The Degree of Labeling (DoL)—the average number of HMB groups attached per protein molecule—is dictated by the molar excess of the reagent, the protein concentration, and the reaction time. Use the following empirically derived parameters to target specific modification levels.

Table 1: Optimization Parameters for HMB-NHS Conjugation

| Desired Degree of Labeling (DoL) | Optimal Protein Concentration | Molar Excess of HMB-NHS | Reaction Time (25°C) | Primary Application Focus |

| Low (1-2 modifications) | 1.0 - 2.0 mg/mL | 5x | 1 hour | Active site preservation; minimal structural perturbation. |

| Medium (3-5 modifications) | 2.0 - 5.0 mg/mL | 10x - 15x | 1.5 hours | Balanced solubility enhancement and pI shifting. |

| High (>5 modifications) | > 5.0 mg/mL | 20x - 50x | 2 hours | Maximizing prodrug payload; complete charge masking. |

Note: Molar excess is calculated relative to the entire protein molecule, not per lysine residue. Highly concentrated protein solutions drive the bimolecular reaction kinetics more efficiently, requiring lower relative excesses of reagent.

Step-by-Step Experimental Protocol

Phase 1: Protein Preparation & Buffer Exchange

-

Assess Initial Buffer: Ensure the protein is not currently in a buffer containing primary amines (e.g., Tris, Glycine, or ammonium salts), as these will competitively react with the NHS ester [1].

-

Buffer Exchange: Dialyze or use a centrifugal ultrafiltration device to exchange the protein into 0.1 M Sodium Bicarbonate buffer, pH 8.3 . Alternatively, a 0.1 M Phosphate buffer (pH 8.0) can be used for proteins sensitive to higher pH levels, though conjugation efficiency will slightly decrease.

-

Concentration Check: Adjust the protein concentration to 2.0 – 5.0 mg/mL using a BCA assay or UV-Vis spectroscopy (A280).

Phase 2: Reagent Preparation (Time-Sensitive)

-

Equilibration: Allow the vial of HMB-NHS to fully equilibrate to room temperature before opening to prevent condensation of ambient moisture, which causes rapid hydrolysis.

-

Dissolution: Dissolve the HMB-NHS in anhydrous, high-quality DMSO or amine-free DMF to a concentration of 10 mM.

-

Self-Validation Step: The solution should be completely clear and colorless. Any cloudiness indicates moisture contamination. Use this stock within 10 minutes of preparation.

-

Phase 3: Conjugation Reaction

-

Calculation: Calculate the required volume of 10 mM HMB-NHS stock to achieve the desired molar excess (refer to Table 1).

-

Addition: While gently vortexing or stirring the protein solution, add the HMB-NHS stock dropwise. The final volume of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours, or at 4°C overnight, under continuous gentle agitation.

Phase 4: Quenching and Purification

-

Quenching: To halt the reaction and consume any remaining active NHS ester, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amine in Tris will rapidly react with residual HMB-NHS.

-

Purification: Remove the quenched byproducts, free NHS leaving groups, and organic solvent by passing the mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or via extensive dialysis against your final storage buffer (e.g., PBS, pH 7.4).

Quality Control & Characterization

To validate the success of the protocol, the modified protein must be characterized to determine the exact Degree of Labeling (DoL).

Intact Mass Spectrometry (MALDI-TOF or LC-MS/MS): The most definitive method for characterizing HMB-ylation is intact mass spectrometry.

-

Formula of Reagent: C9H13NO5 (MW: 215.20 Da)

-

Formula of NHS Leaving Group: C4H5NO3 (MW: 115.09 Da)

-

Mass Shift: The covalent attachment of the 3-hydroxy-3-methylbutyryl group ( C5H9O2 ) displaces one proton from the lysine amine.

-

Validation Metric: You will observe a precise mass shift of +100.12 Da for every successfully modified lysine residue. A distribution of peaks (e.g., +100, +200, +300 Da) will indicate the heterogeneity of the labeling.

References

In Vitro Assay Applications Utilizing 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (HMB-NHS Ester): Protocols for Target Deconvolution and Immunoassay Development

Executive Summary

The compound 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (CAS: 1314864-92-0) is the N-hydroxysuccinimide (NHS) activated ester of β-hydroxy-β-methylbutyrate (HMB)[1]. HMB is a naturally occurring metabolite of the branched-chain amino acid leucine, widely recognized for its potent ability to stimulate skeletal muscle protein synthesis and inhibit protein degradation[2].

While leucine activates the mechanistic target of rapamycin complex 1 (mTORC1) via the well-characterized Sestrin2-GATOR2 sensing pathway, HMB stimulates mTORC1 through a completely independent, currently unidentified mechanistic axis[3]. This biological divergence makes the identification of HMB's direct intracellular binding partners a critical priority in muscle physiology and cachexia drug development[4].

By utilizing the HMB-NHS ester, researchers can covalently conjugate the HMB moiety to carrier proteins, fluorophores, or solid-phase matrices. This technical guide outlines the mechanistic rationale and provides self-validating protocols for utilizing HMB-NHS in two primary in vitro applications: the synthesis of HMB-protein conjugates for immunoassays, and the generation of HMB-affinity matrices for target deconvolution.

Mechanistic Rationale: Chemistry and Biological Context

The Chemistry of NHS Ester Bioconjugation

NHS esters are highly reactive electrophilic compounds that selectively target primary aliphatic amines ( −NH2 ), such as the ϵ -amino groups of lysine residues commonly found on protein surfaces[5]. The reaction proceeds via nucleophilic attack, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable, irreversible amide bond[6].

A critical factor in experimental design is the competing hydrolysis of the NHS ester in aqueous environments. The half-life of an NHS ester is approximately 4 to 5 hours at pH 7.0, but drops precipitously to less than 10 minutes at pH 8.6[5]. Therefore, conjugations must be performed in carefully optimized buffers (pH 8.0–8.5) to balance the deprotonation of primary amines (making them more nucleophilic) against the rate of ester hydrolysis[7].

Caption: Chemical workflow of HMB-NHS ester conjugation to primary amines.

Biological Context: The Search for the HMB Sensor

The primary utility of HMB-NHS lies in mapping the HMB signaling cascade. Because HMB bypasses the classical Sestrin2 leucine sensor to activate mTORC1[3], affinity-based pull-down assays utilizing immobilized HMB are essential for isolating and identifying the unknown upstream kinase or receptor responsible for HMB-mediated hypertrophy.

Caption: Distinct mTORC1 activation pathways by Leucine and HMB.

Quantitative Data & Optimization Guidelines

To ensure reproducible conjugation, buffer selection and molar ratios must be strictly controlled. Primary amine buffers (e.g., Tris, Glycine) must be entirely excluded during the active reaction phase, as they will competitively consume the NHS ester[8].

Table 1: Buffer Compatibility for NHS Ester Reactions

| Buffer Type | Compatibility | Mechanistic Rationale |

| PBS (pH 7.2–7.5) | Moderate | Lower pH reduces amine nucleophilicity, requiring longer reaction times, though it minimizes NHS hydrolysis[5]. |

| Sodium Bicarbonate (pH 8.0–8.5) | Optimal | Provides the ideal thermodynamic balance between lysine deprotonation and ester hydrolysis rates[9]. |

| Borate (pH 8.5) | Optimal | Excellent buffering capacity at the ideal pH for primary amine reactivity[8]. |

| Tris or Glycine | Incompatible | Contains primary amines that will competitively react with the NHS ester, neutralizing the reagent[5]. |

Table 2: Optimization of Molar Ratios for HMB-NHS Conjugation

| Target Molecule | Recommended Molar Ratio (HMB-NHS : Protein) | Expected Degree of Labeling (DOL) |

| BSA (Carrier Protein) | 15:1 to 20:1 | 5 – 10 HMB molecules per BSA |

| KLH (Carrier Protein) | 50:1 to 100:1 | High density for maximum immunogenicity |

| Amine-Magnetic Beads | Excess (e.g., 5–10 mM final) | Maximum surface saturation for affinity pull-down |

Protocol 1: Synthesis of HMB-BSA Conjugates for Immunoassays

Objective: To generate a stable HMB-Bovine Serum Albumin (BSA) conjugate. This construct can be used as an immunogen to raise anti-HMB antibodies or as a coating antigen for competitive ELISAs to quantify HMB levels in pharmacokinetic studies.

Step-by-Step Procedure

-

Protein Preparation: Dissolve BSA in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 2.0 mg/mL. Ensure the protein is completely dissolved without aggressive vortexing to prevent denaturation[9].

-

Reagent Reconstitution: Immediately prior to use, dissolve 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate (MW: 215.20 g/mol ) in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

-

Causality Note: Anhydrous solvent is mandatory. Trace moisture in the solvent will rapidly hydrolyze the NHS ester into an unreactive carboxylic acid[8].

-

-

Conjugation: Add the HMB-NHS stock solution to the BSA solution at a 20:1 molar ratio. Add the reagent dropwise while gently stirring the protein solution to prevent localized precipitation of the hydrophobic ester.

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light[8].

-

Quenching: Add Tris-HCl (pH 7.4) to a final concentration of 50 mM and incubate for 15 minutes.

-

Causality Note: Tris contains a primary amine that acts as a scavenger, reacting with any residual HMB-NHS to prevent unwanted crosslinking during downstream purification[8].

-

-

Purification: Remove the quenched HMB-Tris byproducts, free NHS, and DMSO by passing the mixture through a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with PBS.

Self-Validating System: Degree of Labeling (DOL) via TNBS Assay

To validate the success of the protocol, you must quantify the number of HMB molecules attached to the BSA.

-

Method: Perform a 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay on both the unconjugated BSA control and the purified HMB-BSA conjugate. TNBS reacts with free primary amines to form a chromogenic derivative absorbing at 335 nm.

-

Validation Logic: A successful conjugation will show a significant reduction in absorbance at 335 nm in the HMB-BSA sample compared to the control. The difference in free amines directly correlates to the number of covalently attached HMB molecules (the DOL).

Protocol 2: Preparation of HMB-Affinity Matrices for Target Deconvolution

Objective: To immobilize HMB onto magnetic beads for the affinity purification (pull-down) of the unknown HMB intracellular sensor from skeletal muscle lysates (e.g., C2C12 myotubes).

Step-by-Step Procedure

-

Matrix Equilibration: Transfer 10 mg of amine-functionalized magnetic beads (e.g., Dynabeads™ M-270 Amine) to a microcentrifuge tube. Place on a magnetic stand, discard the storage solution, and wash the beads three times with 1 mL of 0.1 M Sodium Borate buffer (pH 8.5).

-

Coupling Reaction: Resuspend the beads in 1 mL of the Borate buffer. Add HMB-NHS (from a freshly prepared anhydrous DMSO stock) to achieve a massive molar excess (final concentration of 5 mM).

-

Causality Note: A vast excess is required for solid-phase chemistry to overcome steric hindrance and ensure maximum surface saturation, which prevents non-specific protein binding to unreacted bead surfaces later.

-

-

Incubation: Rotate the tube end-over-end at room temperature for 2 hours to keep the beads in continuous suspension.

-

Quenching & Blocking: Add 100 µL of 1 M Glycine (pH 8.0) and rotate for an additional 30 minutes. Glycine quenches unreacted HMB-NHS and caps any remaining unreacted amines on the bead surface, reducing background noise in the subsequent pull-down assay[5].

-

Washing: Wash the coupled beads five times with PBS containing 0.05% Tween-20 to remove all non-covalently adsorbed molecules. Store in PBS at 4°C.

Self-Validating System: Fluorescent Amine-Exclusion Test

Before proceeding to lysate pull-downs, the saturation of the beads must be validated.

-

Method: Run a "Mock Coupling" control alongside your main experiment (beads treated with DMSO only, no HMB-NHS). After washing, expose both the HMB-coupled beads and the Mock beads to a fluorescent amine-reactive dye (e.g., FITC-NHS) for 30 minutes. Wash thoroughly and measure the fluorescence of the beads.

-

Validation Logic: The Mock beads should exhibit high fluorescence (abundant free amines reacting with FITC). The HMB-coupled beads should exhibit near-zero fluorescence, proving that the primary amines were successfully and completely consumed by the HMB-NHS ester during the coupling phase.

Sources

- 1. 1314864-92-0|2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate|BLD Pharm [bldpharm.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. tandfonline.com [tandfonline.com]

- 4. droracle.ai [droracle.ai]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. glenresearch.com [glenresearch.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 9. biotium.com [biotium.com]

Application Notes & Protocols: Peptide Crosslinking with 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate, a novel N-hydroxysuccinimide (NHS) ester crosslinking agent, for the covalent conjugation of peptides. NHS esters are a cornerstone of bioconjugation, valued for their ability to efficiently and selectively react with primary amines on peptides and proteins to form stable, irreversible amide bonds[1][2]. This document outlines the fundamental reaction chemistry, details the benefits of this specific reagent, and presents robust, field-tested protocols for researchers, scientists, and drug development professionals. We will cover reagent preparation, reaction optimization, quenching strategies, and downstream analysis, explaining the scientific rationale behind each step to ensure reproducible and reliable results.

Principle and Mechanism of Action

The crosslinking reaction is a classic example of nucleophilic acyl substitution. The process hinges on the high reactivity of the NHS ester moiety toward primary aliphatic amines, which are present at the N-terminus of every peptide and on the side chain of lysine (Lys, K) residues[3][4].

The key steps of the mechanism are as follows[1][2]:

-

Nucleophilic Attack: The unprotonated primary amine group (-NH₂) on a peptide acts as a strong nucleophile. It attacks the electron-deficient carbonyl carbon of the NHS ester.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Amide Bond Formation & NHS Release: The intermediate collapses, leading to the formation of a highly stable amide bond between the peptide and the crosslinker's spacer arm. The N-hydroxysuccinimide (NHS) is released as a leaving group[2][5].

This reaction is highly efficient under physiological to slightly alkaline conditions (pH 7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic[3]. However, a critical competing reaction is the hydrolysis of the NHS ester by water, which also increases with pH[3][6]. Therefore, careful control of reaction pH is paramount for maximizing conjugation efficiency.

Caption: Mechanism of amide bond formation.

Features and Considerations

While the exact properties of "2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate" must be obtained from the supplier's technical data sheet, its structure suggests several key features:

-

Amine Reactivity: As an NHS ester, it will reliably target primary amines[2].

-

Spacer Arm: The "3-hydroxy-3-methylbutanoate" portion constitutes the spacer arm. Its specific length and chemical properties (e.g., hydrophilicity, potential for cleavage) will influence the final conjugate's characteristics. This information is critical and should be confirmed before use.

-

Solubility: Like many non-sulfonated NHS esters, this reagent is likely insoluble in water and must first be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer[3][7].

Materials and Reagents

-

Peptide(s) of interest

-

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate NHS ester

-

Reaction Buffer (Amine-Free): 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.5-8.5 (PBS) or 0.1 M Sodium Bicarbonate, pH 8.3. Buffers containing primary amines like Tris or glycine are incompatible as they will compete with the target peptide[3][6].

-

Anhydrous Organic Solvent: High-purity, amine-free DMSO or DMF[5][7].

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.

-

Desalting columns or dialysis equipment for purification.

-

Analytical equipment (e.g., SDS-PAGE, Mass Spectrometer, HPLC).

Detailed Experimental Protocols

Protocol 1: Reagent Preparation

-

Rationale: The hydrolytic instability of NHS esters necessitates careful preparation. Using anhydrous solvents and preparing stock solutions immediately before use prevents premature degradation of the crosslinker[8].

-

Peptide Solution: Prepare the peptide solution at a desired concentration (e.g., 1-10 mg/mL) in cold, amine-free Reaction Buffer. Ensure the peptide is fully dissolved.

-

Crosslinker Stock Solution: Equilibrate the vial of the NHS ester to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM). Vortex thoroughly. Do not store the reconstituted reagent[8].

Protocol 2: Peptide Crosslinking Reaction

-

Rationale: The molar ratio of crosslinker to peptide is a critical parameter. A molar excess of the NHS ester is required to drive the reaction forward and outcompete the competing hydrolysis reaction[5][9]. The optimal ratio must be determined empirically but starting with a 10- to 50-fold molar excess is a common practice[8].

-